Cas no 68196-91-8 (1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester)
1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester
- ETHYL 3-OXOCYCLOPENT-1-ENE-1-CARBOXYLATE
- SY257880
- Ethyl3-Oxo-1-cyclopentenecarboxylate
- Ethyl 3-oxocyclopent-1-enecarboxylate
- AC9467
- MFCD24695577
- 68196-91-8
- Ethyl 3-Oxo-1-cyclopentenecarboxylate
-
- Inchi: 1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h5H,2-4H2,1H3
- InChI Key: YRUMZNIRMOIZKD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(CC1)=O)=O
Computed Properties
- Exact Mass: 154.063
- Monoisotopic Mass: 154.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37
1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779781-1g |
Ethyl 3-Oxo-1-cyclopentenecarboxylate |
68196-91-8 | 95% | 1g |
$1375 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595125-1g |
Ethyl 3-oxocyclopent-1-ene-1-carboxylate |
68196-91-8 | 98% | 1g |
¥14850.00 | 2024-05-04 | |
| eNovation Chemicals LLC | D779781-1g |
Ethyl 3-Oxo-1-cyclopentenecarboxylate |
68196-91-8 | 95% | 1g |
$1375 | 2025-02-18 | |
| eNovation Chemicals LLC | D779781-1g |
Ethyl 3-Oxo-1-cyclopentenecarboxylate |
68196-91-8 | 95% | 1g |
$1375 | 2025-02-24 |
1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester
1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester (CAS No. 68196-91-8): A Comprehensive Overview
1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester, with the CAS number 68196-91-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as ethyl 3-oxocyclopentene-1-carboxylate, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester consists of a cyclopentene ring substituted with a carboxylic acid group at the 1-position and an ester group at the 3-position. This configuration makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of both a carboxylic acid and an ester functionality allows for further chemical modifications, making it a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in the applications of this compound in pharmaceutical research. The cyclopentene core is a common motif in many biologically active molecules, and derivatives of this compound have shown promise in various therapeutic areas. For instance, studies have explored its potential as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to functionalize both ends of the cyclopentene ring provides chemists with a high degree of flexibility in designing novel compounds with tailored biological activities.
One of the most compelling aspects of 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester is its role in the development of new synthetic methodologies. Researchers have utilized this compound to develop more efficient and sustainable synthetic routes to complex organic molecules. For example, recent advances in catalytic processes have enabled the direct functionalization of cyclopentene derivatives under mild conditions, reducing the need for harsh reagents and improving overall yields. These innovations not only enhance the efficiency of synthetic processes but also align with the growing emphasis on green chemistry principles.
The compound's relevance extends to its applications in materials science as well. The cyclopentene ring can be incorporated into polymers and other materials to enhance their properties. For instance, studies have demonstrated that incorporating derivatives of 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester into polymeric matrices can improve mechanical strength and thermal stability. This opens up new possibilities for developing advanced materials with applications ranging from electronics to aerospace.
In academic research, 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester has been used as a model compound to study reaction mechanisms and develop new catalytic systems. Its well-defined structure allows researchers to probe fundamental chemical transformations and gain insights into how different functional groups influence reaction outcomes. These studies not only contribute to our understanding of organic chemistry but also lay the groundwork for developing more efficient synthetic strategies.
The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for drug discovery. Computational modeling and high-throughput screening techniques have been employed to identify derivatives of 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester that exhibit desirable biological activities. These efforts have led to the identification of several promising candidates for further development into novel therapeutic agents.
The synthesis of 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester itself is another area of active research. Chemists have developed various synthetic routes to this compound, each with its own advantages and limitations. Recent studies have focused on optimizing these synthetic pathways to improve yield, selectivity, and sustainability. For example, biocatalytic methods have been explored as alternative approaches to traditional chemical synthesis, offering a more environmentally friendly route to producing this important intermediate.
The versatility of 1-Cyclopentene-1-carboxylic acid, 3-oxo-, ethyl ester makes it a valuable tool for researchers across multiple disciplines. Its applications in pharmaceuticals, materials science, and organic synthesis highlight its importance as a building block for more complex molecules. As research continues to uncover new uses for this compound, its significance is likely to grow even further.
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